molecular formula C15H18N2O4 B2523372 N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide CAS No. 1355541-56-8

N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide

Cat. No.: B2523372
CAS No.: 1355541-56-8
M. Wt: 290.319
InChI Key: BCPAVDBBYORJCC-UHFFFAOYSA-N
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Description

N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a cyano group, a dimethoxyphenyl group, and an oxolane ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide typically involves the reaction of 2,4-dimethoxybenzyl cyanide with oxolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the dimethoxyphenyl group can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide can be compared with other cyanoacetamide derivatives, such as:

Properties

IUPAC Name

N-[cyano-(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-19-11-3-4-12(14(7-11)20-2)13(8-16)17-15(18)10-5-6-21-9-10/h3-4,7,10,13H,5-6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPAVDBBYORJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)NC(=O)C2CCOC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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